2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride
Description
2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a chloro substituent at the 2-position and a urea-linked 4-fluorophenyl group at the 4-position. The sulfonyl chloride moiety renders it highly reactive, making it a key intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds.
Properties
IUPAC Name |
2-chloro-4-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3S/c14-11-7-10(5-6-12(11)22(15,20)21)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSKVGWOGVFIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 4-fluoroaniline to form the corresponding urea derivative. This intermediate is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Including Lewis acids and bases to facilitate substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various urea derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Functional Comparisons
Key Findings:
- Electron-Withdrawing Groups (EWGs): The nitro-substituted analogue (CAS: 1342425-53-9) was discontinued, likely due to instability from the strong EWG nitro group, which increases sulfonyl chloride reactivity but may lead to decomposition . The target compound’s 4-fluorophenyl group is a weaker EWG, balancing reactivity and stability.
- Steric Effects: Methyl-pyrazole-substituted derivatives (e.g., CAS: 912569-59-6) exhibit improved stability due to steric hindrance around the sulfonyl chloride, reducing unintended hydrolysis .
Key Findings:
- Fluorophenyl ureido groups (as in the target compound) are synthetically accessible under mild acidic conditions, with yields comparable to trifluoromethyl-substituted analogues .
- The urea linkage’s stability under reflux with HCl (as in ) suggests the target compound’s urea group may resist hydrolysis during synthesis, though sulfonyl chloride reactivity requires careful handling.
Hazard and Handling Considerations
The pyridine derivative (CAS: 820245-46-3) is classified as hazardous (UN# 1759, Class 8) due to its corrosive and oxidizing properties, with precautions including P260 (avoid inhalation) and P310 (immediate medical attention) . While hazard data for the target compound is unavailable, its structural similarity suggests comparable risks, necessitating rigorous safety protocols during use.
Biological Activity
2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride (CAS: 680617-72-5) is a complex organic compound notable for its unique structural features, which include a chlorinated benzene ring, a sulfonyl chloride group, and a urea moiety. These characteristics contribute to its potential biological activities and applications in medicinal chemistry and biochemistry.
- Molecular Formula : C13H9Cl2FN2O3S
- Molar Mass : 363.19 g/mol
- IUPAC Name : 2-chloro-4-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride
The biological activity of this compound primarily arises from its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions with various biological molecules, including proteins and enzymes, leading to modifications that can alter their activity.
Enzyme Inhibition
Research indicates that compounds with sulfonyl chloride groups can serve as effective enzyme inhibitors. For instance, studies have shown that similar sulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems. The mechanism involves the formation of covalent bonds with the enzyme's active site, effectively blocking substrate access.
Protein Modification
The reactivity of the sulfonyl chloride allows for the selective modification of amino acid residues in proteins, particularly cysteine and lysine. This property has been exploited in various biochemical assays to study protein function and interactions.
Case Studies
-
Enzyme Inhibition Study
A study published in the Journal of Medicinal Chemistry explored the inhibition of carbonic anhydrase by sulfonamide derivatives. The results demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects. The study highlighted the importance of structural modifications for enhancing inhibitory activity . -
Protein Interaction Assay
In another investigation, researchers utilized a compound with a similar sulfonyl chloride moiety to study its interaction with human serum albumin (HSA). The binding affinity was assessed using fluorescence spectroscopy, revealing that modifications at the sulfonyl group significantly improved binding efficiency. This finding underscores the potential use of such compounds in drug delivery systems .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor; protein modifier |
| Sulfanilamide | Structure | Antibacterial; carbonic anhydrase inhibitor |
| Acetazolamide | Structure | Carbonic anhydrase inhibitor; diuretic |
Q & A
Q. What experimental controls are essential when studying the compound’s enzyme inhibition kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
